Thr-Gly

Vue d'ensemble

Description

“Thr-Gly” refers to a dipeptide composed of the amino acids threonine (Thr) and glycine (Gly). It is used in various biochemical contexts. For instance, it is a part of the H-Thr-Gly-NovaSyn® TG resin, a useful tool for the synthesis of peptide aldehydes . It is also found in [Thr4, Gly7]-Oxytocin, a neuropeptide synthesized in the hypothalamus and involved in the control of lactation and parturition .

Synthesis Analysis

The synthesis of “this compound” involves complex biochemical processes. A study on the Drosophila clock protein, PERIOD, initiated both a theoretical and experimental conformational analysis of (this compound) peptides. Using a build-up method, it was found that the hexapeptide (this compound)3 represents a ‘conformational monomer’ and generates a stable type II or type III β-turn .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using tools like PepDraw . These tools can draw the peptide primary structure and calculate theoretical peptide properties. The structure of “this compound” is also influenced by the surrounding amino acids in a protein sequence .

Chemical Reactions Analysis

Chemical reactions involving “this compound” are complex and can involve various biochemical pathways. For instance, in protein synthesis, peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the properties of polymeric biomaterials, which can include “this compound”, can be screened in high throughput . Glycine, one component of “this compound”, is highly soluble in water and appears as a colorless crystalline solid with a sweet taste .

Applications De Recherche Scientifique

Molecular Mechanisms and Evolution

Thr-Gly, a threonine-glycine encoding repeat, plays a significant role in the molecular and evolutionary biology of Drosophila melanogaster. Studies reveal its involvement in the maintenance of circadian rhythms across different temperatures. The this compound repeat region in the period gene of Drosophila demonstrates natural variation, which is pivotal for temperature compensation in the organism's circadian clock. This variation provides insights into the molecular polymorphism, behavior, population biology, and natural selection processes in Drosophila melanogaster (Sawyer et al., 1997; Peixoto et al., 1992; Castiglione‐Morelli et al., 1995).

Interaction with Environmental Factors

Research has shown a link between the this compound encoding repeat and environmental adaptation. For instance, the geographical distribution of this compound lengths in Drosophila melanogaster correlates with environmental temperatures, suggesting a selective evolutionary adaptation (Rosato et al., 1996; Sawyer et al., 2006).

Agricultural and Nutritional Applications

In the field of agriculture and nutrition, the interaction between Thr and Gly has been studied in broiler chickens. Adjusting the levels of these amino acids in low crude protein diets can significantly impact production performance and plasma metabolite concentrations, offering potential insights for optimizing poultry nutrition (Star et al., 2021; Ospina-Rojas et al., 2013).

Role in Protein Structure and Function

Studies on this compound repeats in proteins like PERIOD in Drosophila have advanced our understanding of protein structure and function. Insights into how these repeats contribute to protein conformation and temperature compensation mechanisms have broader implications for protein engineering and therapeutic applications (Howard et al., 1975; Deleray & Kramer, 2022).

Implications for Translational Glycobiology

Research in translational glycobiology, involving glycosylated Thr, offers potential applications in biomedicine, particularly in understanding the role of glycosylation in protein structure and function ([Sackstein, 2016](https://consensus.app/papers/translational-glycobiology-patientoriented-sackstein/026a0e086100527d9159ae02b7de89d3/?utm_source=chatgpt)).

Mécanisme D'action

Target of Action

H-Thr-Gly-OH, also known as Thr-Gly, is a synthetic polypeptide . It is a mixture of two amino acids, Threonine (Thr) and Glycine (Gly), which are involved in the replication of DNA It’s known that this compound is involved in the formation of the collagen triple-helix , suggesting that its targets could be related to collagen structure and function.

Mode of Action

The mode of action of this compound is complex and multifaceted. It involves the formation of a unique triple-helical structure, which is a characteristic feature of collagen . This structure is composed of three polypeptides, and each polypeptide chain requires Gly at every third residue, generating a -Xaa-Yaa-Gly- repeating sequence . The glycine residues in every third position are packed in the center of the triple-helix . The residues in the Xaa and the Yaa positions are exposed to the molecular surface .

Biochemical Pathways

This compound is involved in the stabilization of the collagen triple-helix . This process is crucial for the integrity of multiple connective tissues. The stabilization mechanism of Thr in the Yaa position has been studied, and it was found that the O-galactosylation of Thr increases the thermal stability of Ac-(Gly-Pro/4®Hyp-Thr)10-NH2 peptides .

Pharmacokinetics (ADME Properties)

As a synthetic polypeptide, its bioavailability would likely be influenced by factors such as its size, charge, hydrophilicity, and the presence of specific transporters .

Result of Action

The primary result of this compound’s action is the formation and stabilization of the collagen triple-helix . This structure is essential for the integrity of various connective tissues. Moreover, this compound has been shown to have locomotor activity in Drosophila melanogaster , suggesting potential effects at the cellular level.

Safety and Hazards

Orientations Futures

The future directions of “Thr-Gly” research could involve further exploration of its role in protein synthesis and modification. For instance, exploiting the protein N-terminus for site-specific bioconjugation is an area of ongoing research . Additionally, the role of the this compound repeat in the Drosophila clock protein, PERIOD, is being studied for its implications in the evolution of circadian and ultradian rhythms .

Analyse Biochimique

Biochemical Properties

Thr-Gly is involved in several biochemical reactions, primarily related to protein synthesis and metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, glycyl-tRNA synthetase is an enzyme that plays a crucial role in the activation of glycine and its transfer to tRNA, facilitating the incorporation of glycine into proteins . Additionally, this compound can be involved in metabolic pathways where threonine is degraded into glycine and acetyl-CoA . These interactions highlight the importance of this compound in maintaining cellular functions and metabolic balance.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the presence of this compound can affect the activity of certain enzymes and proteins, thereby modulating cellular functions. For example, the interaction of this compound with glycyl-tRNA synthetase can impact protein synthesis by ensuring the correct incorporation of glycine into proteins . Additionally, the degradation of threonine into glycine can influence metabolic pathways and energy production within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, including enzymes and proteins. This compound can bind to specific sites on enzymes, influencing their activity and function. For instance, the binding of this compound to glycyl-tRNA synthetase facilitates the activation of glycine and its transfer to tRNA, which is essential for protein synthesis . Additionally, the degradation of threonine into glycine involves enzymatic reactions that produce acetyl-CoA, a key molecule in cellular metabolism . These interactions at the molecular level highlight the importance of this compound in maintaining cellular functions and metabolic balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular functions. Studies have shown that the stability of this compound can be influenced by various factors, including temperature and pH. Over time, this compound may degrade into its constituent amino acids, threonine and glycine, which can then participate in other biochemical reactions . Long-term studies have also indicated that the presence of this compound can affect cellular functions, such as protein synthesis and metabolic pathways, over extended periods.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower dosages, this compound may have minimal impact on cellular functions, while higher dosages can lead to significant changes in protein synthesis and metabolic pathways. Studies have shown that excessive amounts of this compound can result in toxic or adverse effects, such as disruptions in cellular metabolism and energy production

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of threonine into glycine and acetyl-CoA . This process involves specific enzymes, such as threonine dehydrogenase and glycine cleavage system, which facilitate the conversion of threonine into glycine and other metabolites. These metabolic pathways are essential for maintaining cellular functions and energy production. Additionally, this compound can influence metabolic flux and metabolite levels within cells, highlighting its importance in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes through amino acid transporters, which facilitate its uptake and distribution within cells. Once inside the cell, this compound can interact with various binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are crucial for ensuring the proper function and activity of this compound within cells.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, this compound can be targeted to the mitochondria, where it participates in metabolic pathways and energy production . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular functions and metabolic processes.

Propriétés

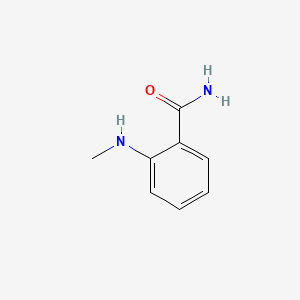

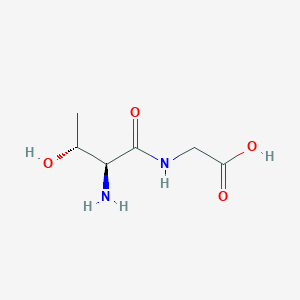

IUPAC Name |

2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(9)5(7)6(12)8-2-4(10)11/h3,5,9H,2,7H2,1H3,(H,8,12)(H,10,11)/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYXEUAFGLTAEM-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

686-44-2 | |

| Record name | Threonylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the Thr-Gly repeat and why is it important?

A: The this compound repeat refers to a repeating sequence of threonine-glycine amino acids within the period (per) gene of Drosophila melanogaster and other species. This repeat is part of the larger PER protein, a key component of the circadian clock in many organisms. Variations in the repeat length are linked to differences in circadian rhythms and temperature compensation. [, , ]

Q2: What is temperature compensation and how does the this compound repeat relate to it?

A: Temperature compensation is the ability of circadian clocks to maintain a relatively constant period length despite fluctuations in environmental temperature. The this compound repeat plays a role in this process, with different repeat lengths exhibiting varying levels of temperature compensation. This suggests the repeat region is involved in the temperature-dependent regulation of the per gene product. [, , , , ]

Q3: What is the evidence for coevolution between the this compound repeat and its flanking sequences?

A: Sequence comparisons of the per gene across different Drosophila species suggest that the this compound repeat length coevolved with the amino acid sequences flanking the repeat. Hybrid per transgenes were constructed using sequences from D. melanogaster and D. pseudoobscura. These experiments demonstrated that a mismatch between the repeat region and its flanking sequences disrupted circadian rhythms, particularly temperature compensation. This finding strongly supports coevolution between the this compound repeat and its flanking region for optimal clock function. []

Q4: Has a specific function for the this compound repeat been identified?

A: While the exact function of the this compound repeat is not yet fully understood, research suggests it might influence the stability and/or interactions of the PER protein. This could affect the negative feedback loop that regulates circadian rhythms. [, ]

Q5: What are the implications of the latitudinal cline in this compound repeat length?

A: The observation of a latitudinal cline in this compound repeat length in D. melanogaster populations suggests a link between this polymorphism and adaptation to different thermal environments. Flies with longer repeats are more common in colder climates, while those with shorter repeats are more prevalent in warmer regions. This pattern points to a potential role of the this compound repeat in thermal adaptation. [, , , ]

Q6: How has the this compound repeat region evolved in the Drosophilidae compared to other Diptera?

A: The this compound repeat region exhibits a significantly faster evolutionary rate in the Drosophilidae compared to other Diptera. While non-Drosophilidae species show a stable and short repeat sequence, Drosophilids demonstrate substantial variability in length and composition. This suggests that this region might have undergone a specific expansion and diversification in the Drosophilidae lineage. []

Q7: What is the significance of the (this compound)3 hexapeptide?

A: Conformational studies using circular dichroism and nuclear magnetic resonance indicate that the (this compound)3 hexapeptide, which forms a stable type II or type III β-turn, represents a "conformational monomer" within the larger this compound repeat. This suggests that the repeat might adopt a specific structure that influences its function. []

Q8: What are the future directions for research on the this compound repeat?

A: Future studies should focus on elucidating the precise molecular mechanisms by which the this compound repeat influences PER protein function and temperature compensation. Additionally, investigating the role of this region in other clock proteins, such as FRQ and WC2 in Neurospora crassa and PER homologues in mammals, could provide valuable insights into the broader evolutionary and functional significance of this repetitive motif. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.